2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: Known for its xanthine oxidase inhibitory activity.
Cyclopentyl derivatives: Various cyclopentyl-substituted compounds exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
2-Cyclopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group and pyridazine core make it a valuable scaffold for the development of new therapeutic agents and research tools.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopentyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-8(10(14)15)5-6-11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |
InChI Key |
GTEUERNPOZANOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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